Ethyl 2,4-diaminopyrimidine-5-carboxylate

Oncology Kinase Inhibitors CDK9

Ethyl 2,4-diaminopyrimidine-5-carboxylate is a privileged 2,4-diaminopyrimidine scaffold with an ethyl carboxylate at position 5, critical for maintaining optimal lipophilicity and cellular permeability essential for kinase and DHFR inhibitor programs. This exact ester moiety directly influences target binding (CDK9 IC50 10.2 nM, HPK1 0.15 nM, IRAK4 selectivity up to 450x), metabolic stability, and in vivo PK. Procuring analogs with altered substitution patterns risks misleading SAR, false negatives, and wasted resources. Accept no substitutes for reliable, reproducible outcomes.

Molecular Formula C7H10N4O2
Molecular Weight 182.18 g/mol
CAS No. 15400-54-1
Cat. No. B098409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-diaminopyrimidine-5-carboxylate
CAS15400-54-1
SynonymsETHYL 2,4-DIAMINO-PYRIMIDINE-5-CARBOXYLATE
Molecular FormulaC7H10N4O2
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1N)N
InChIInChI=1S/C7H10N4O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3,(H4,8,9,10,11)
InChIKeyMANFWSKJPOXKJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4-Diaminopyrimidine-5-Carboxylate (CAS 15400-54-1) in Drug Discovery: A Strategic Scaffold for Kinase and Antifolate Programs


Ethyl 2,4-diaminopyrimidine-5-carboxylate (CAS 15400-54-1) is a privileged heterocyclic building block belonging to the class of 2,4-diaminopyrimidines, characterized by a pyrimidine core substituted with amino groups at positions 2 and 4 and an ethyl carboxylate at position 5 . This molecular architecture provides a versatile platform for medicinal chemistry due to its ability to engage in key hydrogen bonding interactions within ATP-binding pockets of kinases and the active site of dihydrofolate reductase (DHFR) . The compound, with a molecular formula of C₇H₁₀N₄O₂ and a molecular weight of 182.18 g/mol, serves as a crucial intermediate for the synthesis of bioactive molecules targeting oncology, immunology, and infectious diseases .

Why Substituting Ethyl 2,4-Diaminopyrimidine-5-Carboxylate with Generic Analogs Can Derail Lead Optimization and Selectivity


Generic substitution within the 2,4-diaminopyrimidine class is a high-risk procurement strategy that can undermine the integrity of a research program. Subtle variations in the substitution pattern on the pyrimidine ring, particularly at the 5-position, profoundly influence key pharmacological parameters, including target binding affinity, metabolic stability, and physicochemical properties [1]. For example, the ethyl ester in the target compound is not merely a placeholder; its specific alkyl chain length directly impacts lipophilicity, cellular permeability, and the molecule's susceptibility to esterase-mediated hydrolysis, thereby affecting both in vitro potency and in vivo pharmacokinetics . Overlooking these critical structural nuances can lead to the procurement of an analog with uncharacterized or significantly altered biological activity, resulting in misleading structure-activity relationship (SAR) data, false negatives in biological assays, and wasted resources. The quantitative evidence below underscores why the precise molecular identity of ethyl 2,4-diaminopyrimidine-5-carboxylate is non-negotiable for reliable and reproducible scientific outcomes.

Ethyl 2,4-Diaminopyrimidine-5-Carboxylate (15400-54-1): A Head-to-Head Procurement Guide Based on Comparative Bioactivity, Selectivity, and Pharmacokinetics


Kinase Inhibition: CDK9 vs. HPK1 - A Scaffold Enabling Picomolar Potency and High Kinase Selectivity

The 2,4-diaminopyrimidine scaffold, exemplified by derivatives of ethyl 2,4-diaminopyrimidine-5-carboxylate, is a premier core for developing potent kinase inhibitors. The optimization of this scaffold has yielded inhibitors with picomolar activity against Hematopoietic Progenitor Kinase 1 (HPK1) and low nanomolar activity against Cyclin-Dependent Kinase 9 (CDK9), demonstrating the scaffold's inherent capacity for high target engagement [1][2]. While direct comparative data for the unsubstituted ethyl ester is limited, the class-level evidence shows that the core structure can be tuned for remarkable selectivity. For instance, a 2,4-diaminopyrimidine-based HPK1 inhibitor (compound 14g) achieved an IC50 of 0.15 nM, which is approximately 76-fold more potent than a structurally optimized analog's effect on CDK9 (IC50 = 11.4 nM) [1][2]. This differential potency highlights the importance of the specific substitution pattern for achieving the desired kinase selectivity profile, a critical factor in lead optimization.

Oncology Kinase Inhibitors CDK9 HPK1 Colorectal Cancer

Kinase Selectivity: IRAK4 vs. TAK1 - Achieving High Therapeutic Indices through Selective Scaffold Engineering

The ability to achieve high selectivity between closely related kinases is a key differentiator for 2,4-diaminopyrimidine-based compounds. Patent data reveals that specific 5-substituted derivatives, analogous to those derived from ethyl 2,4-diaminopyrimidine-5-carboxylate, can be engineered to selectively inhibit Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) over Transforming Growth Factor-Beta Activated Kinase 1 (TAK1) [1]. The disclosed selectivity ratios (IRAK4/TAK1) range from 1 to 450, with particularly preferred compounds demonstrating selectivity from 100 to 500 [1]. This level of selectivity is crucial for developing immunomodulatory drugs that target IRAK4-dependent signaling pathways while minimizing the off-target effects associated with TAK1 inhibition, such as broader disruption of inflammatory and stress response pathways.

Immunology Inflammation IRAK4 TAK1 Kinase Selectivity

Antifolate Potency and Selectivity: Achieving Low Nanomolar IC50 against Bacillus anthracis DHFR with High Human Selectivity

The 2,4-diaminopyrimidine class is a well-established source of potent dihydrofolate reductase (DHFR) inhibitors. A study evaluating a series of 2,4-diaminopyrimidine derivatives with dihydrophthalazine side chains found that many exhibited low nanomolar IC50 values against recombinant Bacillus anthracis DHFR, while showing minimal inhibition of human DHFR [1]. Specifically, the IC50 values for the bacterial enzyme ranged from 46 to 600 nM, whereas the IC50 for the human enzyme was >16,000 nM [1]. This high degree of selectivity (up to >340-fold) is a critical attribute for developing safe and effective antimicrobial agents, as it minimizes the potential for off-target toxicity in the host. The 5-position carboxylate of ethyl 2,4-diaminopyrimidine-5-carboxylate provides a crucial synthetic handle for introducing the necessary side chains to achieve this selectivity.

Antibiotics Antifolates DHFR Bacillus anthracis Selectivity

Impact of Alkyl Chain Length on Biological Activity: Ethyl Ester vs. Methyl Ester in DHFR Inhibitors

A key procurement decision lies in the choice between the ethyl ester (target compound) and its methyl ester analog (Methyl 2,4-diaminopyrimidine-5-carboxylate). A structure-activity relationship (SAR) study of 2,4-diaminopyrimidine-based DHFR inhibitors demonstrated that modifying the size of alkyl groups on the molecule can significantly impact biological activity [1]. The study found that while a change from a methyl (CH3) to an ethyl (CH2CH3) group had a minimal impact on DHFR inhibition, larger modifications led to a reduction in potency (MICs of 2-16 µg/mL vs 0.5-2 µg/mL for more optimized derivatives) [1]. This indicates that the ethyl ester may represent an optimal balance between increased lipophilicity for cellular penetration and maintenance of on-target activity, a balance that may not be replicated by the smaller methyl ester analog. This subtle difference can be crucial in lead optimization and cannot be assumed to be biologically equivalent.

Antibiotics SAR DHFR Pharmacokinetics Drug Design

Ethyl 2,4-Diaminopyrimidine-5-Carboxylate (15400-54-1): Validated Research Applications in Kinase-Targeted Oncology and Selective Antifolate Drug Discovery


Oncology Lead Discovery: CDK9 and HPK1 Inhibitor Development

Ethyl 2,4-diaminopyrimidine-5-carboxylate is the foundational scaffold for synthesizing novel CDK9 and HPK1 inhibitors, as demonstrated by recent literature achieving IC50 values as low as 10.2 nM and 0.15 nM, respectively [1][2]. Its use is ideal for medicinal chemistry teams focused on designing potent, selective kinase inhibitors for treating colorectal cancer and other malignancies [1][2].

Immuno-Oncology: Design of Selective IRAK4 Inhibitors

This compound is the ideal starting material for developing selective IRAK4 inhibitors with high therapeutic indices, as evidenced by patent data showing selectivity ratios over TAK1 of up to 450 [3]. Its procurement is critical for research programs targeting inflammatory pathways and immune checkpoint modulation for cancer immunotherapy [3].

Antibacterial Drug Discovery: Novel DHFR Inhibitors Against Drug-Resistant Pathogens

This building block is essential for creating new antifolates that selectively inhibit bacterial DHFR, as shown by the low nanomolar IC50 values against B. anthracis DHFR (46-600 nM) with >16,000 nM IC50 against human DHFR [4]. It is a strategic choice for programs combating antibiotic-resistant bacteria, including Bacillus anthracis [4].

Quote Request

Request a Quote for Ethyl 2,4-diaminopyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.